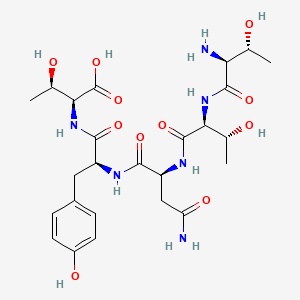

Thr-Thr-Asn-Tyr-Thr

Description

Contextualization within Peptide Biology and Biochemistry

Threonine (Thr): A polar, uncharged amino acid, threonine contains a hydroxyl group, making it capable of hydrogen bonding and post-translational modifications such as phosphorylation. nih.gov

Asparagine (Asn): Another polar, uncharged amino acid, asparagine's side chain contains an amide group, also facilitating hydrogen bond formation. nih.gov

Tyrosine (Tyr): An aromatic amino acid with a hydroxyl group, tyrosine can participate in hydrogen bonding and is a key substrate for phosphorylation by tyrosine kinases, a critical event in many signaling pathways. nih.gov

The combination of these residues in the Thr-Thr-Asn-Tyr-Thr sequence results in a polar peptide with multiple sites for potential hydrogen bonding, contributing to its specific interactions with biological targets.

Significance as a Specific Amino Acid Sequence Motif

The this compound sequence is most famously recognized as the C-terminal pentapeptide of Peptide T, an octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the envelope glycoprotein (B1211001) gp120 of the Human Immunodeficiency Virus (HIV). wikipedia.orgpnas.org Research has demonstrated that this pentapeptide fragment retains a significant portion of the biological activity of the full Peptide T. wikipedia.org

Its primary significance lies in its ability to inhibit the binding of HIV to its cellular receptor, the CD4 molecule. wikipedia.org This discovery positioned this compound as a key motif in the study of HIV entry and a potential scaffold for the development of antiviral agents. Furthermore, this pentapeptide exhibits chemotactic activity, meaning it can attract motile cells, a property relevant to immune responses. The frequent appearance of the core sequences TNYT and TTNY in various viral proteins has led to the suggestion that TTNYT could represent a widespread viral recognition motif.

Historical Perspective of its Identification and Initial Academic Characterization

The identification of this compound is intrinsically linked to the discovery of Peptide T in 1986 by neuroscientist Dr. Candace Pert and immunologist Dr. Michael Ruff. wikipedia.org Their research focused on identifying fragments of the HIV gp120 protein that could interact with cellular receptors.

The initial academic characterization of the this compound pentapeptide's specific importance was highlighted in a 1986 publication in Clinical Neuropharmacology. candacepert.com In this work, Pert and Ruff identified "Peptide T[4-8]" (referring to the amino acid positions within a larger sequence) as a pentapeptide sequence from the HIV envelope that blocks infectivity and is notably conserved across different HIV isolates. candacepert.com This early work established the foundational knowledge of this peptide's antiviral potential. Subsequent conformational analyses using Nuclear Magnetic Resonance (NMR) spectroscopy further characterized the peptide, revealing that the C-terminal pentapeptide fragment has a propensity to adopt a folded conformation in solution. wikipedia.org

Overview of Research Trajectories Investigating this compound

The initial discovery of this compound spurred several research trajectories, primarily centered around its role in HIV infection and its potential as a therapeutic lead.

Key Research Areas:

| Research Area | Focus of Investigation | Key Findings |

| Antiviral Research | Inhibition of HIV entry and replication. | The pentapeptide blocks the binding of HIV gp120 to the CD4 receptor, thereby inhibiting viral infection of T-cells. wikipedia.orgpnas.org |

| Structural Biology | Conformational analysis of the peptide. | NMR studies have shown that the pentapeptide has a tendency to form a folded structure, specifically a beta-turn, which is believed to be important for its biological activity. wikipedia.org |

| Medicinal Chemistry | Design of more potent and stable analogs. | Modifications to the peptide, such as the development of D-ala1-peptide T-amide (DAPTA), were explored to enhance its therapeutic potential. wikipedia.org A shorter, more stable oral formulation called RAP-103 was also derived from this research. wikipedia.org |

| Immunology | Chemotactic properties and immune cell modulation. | The peptide has been shown to exhibit chemotactic activity, suggesting a role in immune cell signaling. |

| Virology | Investigation as a potential common viral recognition motif. | The prevalence of similar sequence motifs in other viral proteins suggests a broader role in virus-host interactions beyond HIV. |

While the initial excitement surrounding Peptide T and its derivatives as frontline HIV therapeutics has been tempered by the development of other highly effective antiretroviral drugs, the study of this compound has made lasting contributions to our understanding of viral entry mechanisms and has served as a valuable tool in the field of peptide research. Its story underscores the importance of identifying and characterizing small, bioactive peptide motifs within larger proteins to gain insights into complex biological processes and to inform the design of novel therapeutic agents.

Properties

CAS No. |

119435-28-8 |

|---|---|

Molecular Formula |

C25H38N6O11 |

Molecular Weight |

598.6 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C25H38N6O11/c1-10(32)18(27)23(39)30-19(11(2)33)24(40)29-16(9-17(26)36)21(37)28-15(8-13-4-6-14(35)7-5-13)22(38)31-20(12(3)34)25(41)42/h4-7,10-12,15-16,18-20,32-35H,8-9,27H2,1-3H3,(H2,26,36)(H,28,37)(H,29,40)(H,30,39)(H,31,38)(H,41,42)/t10-,11-,12-,15+,16+,18+,19+,20+/m1/s1 |

InChI Key |

KVPFYRAFNZKJSD-CPXLMRBJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of Thr Thr Asn Tyr Thr

Primary Sequence Determinants and Their Academic Implications

The primary structure of a peptide, the linear sequence of its amino acid residues, is fundamental to its ultimate three-dimensional shape and function. The sequence Thr-Thr-Asn-Tyr-Thr is composed of five amino acid residues, each contributing unique physicochemical properties that influence the peptide's behavior.

Threonine (Thr), a polar, uncharged amino acid, possesses a secondary hydroxyl group, which can participate in hydrogen bonding. wikipedia.org The presence of two adjacent threonine residues at the N-terminus can create a localized region of hydrophilicity and potential for multiple hydrogen bond interactions, influencing solubility and interactions with other molecules. Asparagine (Asn), another polar, uncharged amino acid, contains an amide group in its side chain, also a potent hydrogen bond donor and acceptor. Tyrosine (Tyr), an aromatic amino acid, has a bulky phenol (B47542) side chain. This group can engage in stacking interactions and also act as a hydrogen bond donor. The final threonine residue further contributes to the polar nature of the C-terminus.

The academic implications of this sequence lie in its potential to serve as a recognition motif or a structurally significant segment within a larger protein. The arrangement of polar and aromatic residues suggests a capacity for specific molecular interactions. For instance, sequences containing Tyr and Asn/Thr are often found in regions of proteins involved in binding or catalysis, where hydrogen bonding and aromatic interactions are critical. A highly conserved amino acid sequence motif, Tyr-Gly-Asp-Thr-Asp-Ser, has been identified in the dNTP binding site of α-like DNA polymerases, highlighting the importance of such residues in biological function. nih.gov

| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Polarity | Key Side Chain Feature |

|---|---|---|---|---|

| Threonine | Thr | T | Polar | Hydroxyl group |

| Asparagine | Asn | N | Polar | Amide group |

| Tyrosine | Tyr | Y | Polar, Aromatic | Phenol group |

Investigations into Secondary Structural Elements

The local folding of the polypeptide chain into regular, repeating structures is known as the secondary structure. For a short peptide like this compound, turns and bends are common secondary structural motifs.

Beta-Bend Conformations and Their Correlation with Biological Activity

Beta-bends are regions of the polypeptide chain that reverse their direction abruptly. Conformational analysis of a series of tetrapeptides, including Thr-Thr-Asn-Tyr, has been conducted to determine their low-energy conformations. nih.gov These tetrapeptides are components of larger peptides known to bind to the CD4 receptor. Studies have suggested that these tetrapeptide units are critical to the biological activities of the full peptides. nih.gov For Thr-Thr-Asn-Tyr, a component of Peptide T which is known to block HIV from attaching to CD4+ T cells, flexibility and the potential to adopt numerous low-energy conformations have been observed. It has been postulated that these critical tetrapeptide units may adopt conformations similar to a beta-bend observed in a segment of ribonuclease A. nih.gov

Occurrence and Analysis of Beta-Turns, including Thr-Asn-Tyr-Thr

Beta-turns are a common type of non-regular secondary structure that causes a change in the direction of the polypeptide chain. wikipedia.org They are typically composed of four amino acid residues and are often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. wikipedia.orgyoutube.com

The tetrapeptide sequence Thr-Asn-Tyr-Thr possesses characteristics that could favor the formation of a beta-turn. The presence of polar residues like Threonine and Asparagine can facilitate the necessary hydrogen bonding to stabilize such a turn. researchgate.net Different types of beta-turns are defined by the dihedral angles (phi and psi) of the second and third residues. youtube.com The flexibility of the Thr and Asn side chains could allow the backbone to adopt the required conformation for a turn.

| Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |

|---|---|---|---|---|

| I | -60° | -30° | -90° | 0° |

| II | -60° | 120° | 80° | 0° |

| I' | 60° | 30° | 90° | 0° |

| II' | 60° | -120° | -80° | 0° |

Ramachandran Plot Analysis for Conformational Preferences

A Ramachandran plot is a fundamental tool in structural biology used to visualize the sterically allowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues in a protein structure. geeksforgeeks.orgwikipedia.org By analyzing the plot, one can assess the quality of a protein model and understand the conformational tendencies of its residues. geeksforgeeks.org

Tertiary and Quaternary Structural Considerations

Modeling Three-Dimensional Structures of this compound and Related Fragments

Predicting the three-dimensional structure of a peptide from its primary sequence is a key challenge in computational biology. nih.gov Various molecular modeling techniques can be employed to generate plausible 3D structures for this compound. These methods often involve searching for low-energy conformations using force fields that approximate the potential energy of the molecule. ajol.info

Role of Specific Amino Acid Residues in Structural Stability and Flexibility

Threonine (Thr) Contributions to Peptide Conformation

Threonine, with its β-branched side chain, imposes significant conformational restrictions on the peptide backbone. This steric bulk limits the range of accessible phi (φ) and psi (ψ) dihedral angles, making it more challenging for threonine-containing peptides to adopt α-helical conformations but favoring their inclusion in β-sheets. The hydroxyl group on the threonine side chain is also a key player in determining structure, as it can participate in hydrogen bonding, further stabilizing specific folded conformations. nih.gov In the context of this compound, the multiple threonine residues likely contribute to the observed semi-rigid structure by limiting backbone flexibility and providing opportunities for intramolecular hydrogen bonding, with their hydroxyl groups exposed at the periphery of the molecule. nih.gov

Asparagine (Asn) Influences on Structural Features

Asparagine is recognized as a potent initiator of turns in peptide and protein structures, with a high propensity to be located in β-turns. nih.gov The side chain amide group of asparagine can form hydrogen bonds with the peptide backbone, a key interaction that stabilizes turn conformations. This turn-inducing property is central to the structure of this compound, where the asparagine residue is implicated in the formation of a β-turn. nih.gov

Tyrosine (Tyr) Role in Aromatic Interactions and Conformational Constraints

The aromatic side chain of tyrosine contributes to structural stability through hydrophobic and aromatic stacking interactions. While in this compound, direct stacking interactions may be less prominent than in larger proteins, the bulky nature of the tyrosine side chain still imposes conformational constraints on the peptide backbone. The hydroxyl group of the tyrosine side chain can also participate in hydrogen bonding, further influencing the local conformation. rsc.org

Spectroscopic and Computational Approaches to Conformational Elucidation

The determination of the three-dimensional structure of peptides in solution heavily relies on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution conformation of peptides like this compound. nih.gov Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space proximities between protons, which are crucial for defining the peptide's fold. nih.gov In the study of this compound, NOESY data revealed key correlations that allowed for the proposal of two distinct β-turn arrangements. nih.gov

Another important NMR parameter is the temperature coefficient of the amide proton chemical shifts. Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent and thus exhibit smaller changes in their chemical shift with temperature variations. Low-temperature coefficients for specific NH protons in this compound provided strong evidence for the presence of stable hydrogen-bonded structures, such as those found in β-turns. nih.gov

| NMR Observation | Structural Interpretation |

| Nuclear Overhauser Effects (NOESY) | Proximity between specific protons, indicating folding of the peptide backbone. nih.gov |

| Low Temperature Coefficients of NH Chemical Shifts | Involvement of amide protons in stable intramolecular hydrogen bonds, characteristic of secondary structures like β-turns. nih.gov |

Empirical Conformational Energy Programs for Peptides (ECEPP)

The Empirical Conformational Energy Programs for Peptides (ECEPP) is a method that utilizes a set of empirical potential energy functions to calculate the conformational energies of peptides. This approach allows for the systematic exploration of a peptide's conformational space to identify low-energy structures. The energy of a given conformation is calculated as the sum of its electrostatic, nonbonded, and torsional potentials, along with hydrogen-bonding energies. By systematically varying the dihedral angles of the peptide backbone and side chains, a potential energy surface can be mapped, and energy minima corresponding to stable conformations can be located.

In the study of this compound, conformational analysis using ECEPP has been instrumental in identifying the energetically favorable spatial arrangements of the peptide. Research has indicated that the conformational profile of this pentapeptide is characterized by a propensity to form specific secondary structures. In particular, calculations have suggested the presence of two consecutive reverse turns, also known as β-turns, within the peptide's structure. These turns are stabilized by intramolecular hydrogen bonds, which contribute to a relatively rigid conformation. The identification of these low-energy conformers is critical, as they are presumed to be the biologically active forms of the peptide. The semi-rigid structure, with the hydroxyl groups of the threonine and tyrosine residues exposed on the periphery, has been suggested as a key feature for its interaction with specific receptors.

Below is a representative table illustrating the types of data that can be obtained from ECEPP calculations for the low-energy conformations of a pentapeptide like this compound. The values presented are typical for such analyses and serve to demonstrate the output of the ECEPP methodology.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle ϕ (Thr1) | Dihedral Angle ψ (Thr1) | Dihedral Angle ϕ (Thr2) | Dihedral Angle ψ (Thr2) | Dihedral Angle ϕ (Asn3) | Dihedral Angle ψ (Asn3) | Dihedral Angle ϕ (Tyr4) | Dihedral Angle ψ (Tyr4) | Dihedral Angle ϕ (Thr5) | Dihedral Angle ψ (Thr5) |

| 1 | 0.00 | -60 | 140 | -80 | 150 | -90 | 0 | -70 | 130 | -60 | 120 |

| 2 | 1.25 | -70 | 130 | -90 | -10 | -80 | 140 | -75 | 135 | -65 | 115 |

| 3 | 2.50 | -65 | 135 | -85 | 145 | -95 | 5 | -65 | 125 | -55 | 125 |

Molecular Mechanics and Dynamics Simulations for Spatial Structure Prediction

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more dynamic picture of a peptide's conformational landscape compared to the static view provided by energy minimization methods like ECEPP. These computational techniques model the peptide as a collection of atoms interacting through a defined force field, which is a set of parameters describing the potential energy of the system. MD simulations, in particular, solve Newton's equations of motion for the atoms over time, allowing for the observation of the peptide's dynamic behavior and conformational flexibility in a simulated environment, often including a solvent like dimethyl sulfoxide (B87167) (DMSO) to mimic experimental conditions.

For this compound, molecular mechanics and dynamics simulations have been employed to predict its spatial structure and to explore its conformational flexibility. These studies have often utilized force fields such as GROMOS87 to define the interactions between the atoms of the peptide and the surrounding solvent molecules. A common strategy in these simulations is the use of a simulated annealing protocol. This involves heating the system to a high temperature in the simulation to allow it to overcome energy barriers and explore a wide range of conformations, followed by a gradual cooling to allow the system to settle into low-energy states. This process helps in efficiently searching the vast conformational space of the peptide to identify the most stable structures.

The results from these simulations have largely corroborated the findings from ECEPP calculations, indicating that the pentapeptide is not a completely flexible molecule but rather exhibits a preference for folded structures. The simulations have shown a high degree of flexibility in the peptide, with a notable preference for the formation of β-turns, particularly a type IV β-turn involving the C-terminal residues. The C-terminal sequence has been observed to be more conformationally stable than the rest of the peptide. These findings from molecular dynamics simulations provide a more nuanced understanding of the conformational preferences of this compound, highlighting a dynamic equilibrium between different folded structures.

The following table outlines the typical parameters that would be defined for a molecular dynamics simulation of a pentapeptide such as this compound.

| Parameter | Value/Description |

| Force Field | GROMOS87 |

| Solvent Model | DMSO |

| Simulation Time | Nanoseconds to Microseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Key Findings | Predominance of β-turn conformations, conformational flexibility |

Note: The specific parameters for the simulations of this compound from the primary literature were not available and the values above represent a typical setup for such a study.

Biological Mechanisms and Functional Roles of Thr Thr Asn Tyr Thr

Role as a Minimal Functional Epitope

An epitope is the specific part of an antigen that is recognized by the immune system, such as by antibodies or T-cell receptors. A minimal functional epitope represents the smallest sequence of amino acids that can elicit a specific biological response or interaction. Thr-Thr-Asn-Tyr-Thr has been identified as such a sequence.

The pentapeptide this compound was identified as the core sequence required for the biological activity of a larger octapeptide, Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, known as Peptide T. nih.gov This octapeptide is derived from the envelope glycoprotein (B1211001) gp120 of the Human Immunodeficiency Virus (HIV). peptide.comgenscript.com.cn Studies have shown that the CD4 molecule, a glycoprotein found on the surface of immune cells like T-helper cells, serves as a recognition molecule for this peptide sequence. nih.gov This recognition is a critical step in the molecular interactions that mediate certain cellular responses. The identification of this compound as the essential component underscores its importance as a fundamental unit for molecular recognition in this context. nih.gov

Competitive inhibition is a process where a molecule, similar in structure to a substrate, binds to the active site of an enzyme or the binding site of a receptor, preventing the actual substrate or ligand from binding. The this compound sequence, as part of Peptide T, functions as a competitive inhibitor at the CD4 receptor site. nih.gov Because this peptide sequence mimics a portion of the HIV envelope protein gp120, it can occupy the binding site on the CD4 receptor. nih.govnih.gov This occupation physically blocks the gp120 protein on the surface of the HIV virus from docking with the CD4 receptor, thereby inhibiting the first step required for the virus to infect the cell. nih.govpeptide.com This mechanism is a classic example of competitive inhibition, where the peptide and the viral protein compete for the same molecular target.

Involvement in Protein-Protein Interaction Modules

Protein-protein interactions are fundamental to nearly all biological processes. Specific amino acid sequences often act as recognition motifs that mediate these interactions. The this compound sequence is a prime example of such a motif involved in a crucial receptor-ligand interaction.

The sequence this compound functions as a distinct recognition motif for the CD4 receptor. nih.gov In the broader context of receptor-ligand interactions, this pentapeptide represents the key "lock-and-key" component from the ligand side (in this case, a mimic of the viral gp120 protein) that is specifically recognized by the receptor (CD4). The precise arrangement of the threonine, asparagine, and tyrosine residues creates a unique chemical surface that allows for specific, high-affinity binding to its receptor target. nih.govnih.gov The polar, uncharged nature of threonine and asparagine side chains, combined with the aromatic and partially hydrophobic character of tyrosine, contributes to the complex forces governing this specific molecular interaction. russelllab.orgwikipedia.org

| Peptide Sequence | Common Name | Primary Role | Source/Origin |

|---|---|---|---|

| This compound | - | Core functional epitope for CD4 receptor recognition. nih.gov | Minimal active sequence within Peptide T. nih.gov |

| Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | Peptide T | HIV entry inhibitor; competitive antagonist at the CD4 receptor. nih.govpeptide.com | Derived from the HIV envelope protein gp120. peptide.comgenscript.com.cn |

The this compound sequence does not function in isolation but is part of a larger protein, the HIV envelope glycoprotein gp120. peptide.comgenscript.com.cn This large protein is responsible for binding to the CD4 receptor on T-cells, a critical step for HIV's entry into the host cell. nih.gov The pentapeptide is a fragment of the specific region on gp120 that engages with the CD4 receptor. genscript.com.cnnih.gov Therefore, the biological activity of this compound is intrinsically linked to its structural context within the gp120 protein. The conformation of the larger protein domain presents this core sequence in a way that makes it accessible and correctly oriented for binding to the CD4 receptor. nih.gov

The primary and most studied role of the this compound motif is its direct contribution to the binding of HIV gp120 to the CD4 receptor. genscript.com.cnnih.gov This interaction is a cornerstone of HIV pathology. The pentapeptide sequence is part of the segment on gp120 that is directly responsible for establishing contact with the CD4 protein on the surface of T-lymphocytes. nih.govnih.gov By mimicking this critical binding region, synthetic peptides containing the this compound sequence can effectively block the gp120-CD4 interaction, which forms the basis of their potential as viral entry inhibitors. nih.govgenscript.com.cn

| Interacting Protein 1 (Ligand Origin) | Recognition Motif | Interacting Protein 2 (Receptor) | Biological Outcome of Interaction |

|---|---|---|---|

| HIV gp120 | Contains this compound region genscript.com.cnnih.gov | CD4 Receptor | Initiation of HIV entry into T-cells. nih.gov |

| Peptide T | This compound nih.gov | CD4 Receptor | Competitive inhibition of HIV gp120 binding. nih.gov |

Phosphorylation-Dependent Functional Modulations

The biological activity of the pentapeptide this compound is significantly influenced by phosphorylation, a reversible post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. thermofisher.com The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues can act as a molecular switch, altering a peptide's conformation, and consequently its function in signal transduction pathways. thermofisher.comlifetein.com Within the this compound sequence, the multiple threonine residues and the single tyrosine residue represent potential sites for phosphorylation, making this peptide a candidate for complex regulation by protein kinases and phosphatases.

Tyrosine Phosphorylation within Related Motifs (e.g., NPTY, Thr-X-Tyr)

The tyrosine residue within the this compound sequence is a potential target for tyrosine kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue. wikipedia.org This modification is a fundamental mechanism in signal transduction, controlling cellular processes like growth, differentiation, and metabolism. thermofisher.comwikipedia.org The sequence context surrounding the tyrosine is crucial for kinase recognition and phosphorylation.

While the specific motif Asn-Tyr-Thr in the pentapeptide is not as extensively characterized as some canonical tyrosine kinase recognition sites, it shares features with other known motifs. For instance, the NPXY motif (where X is any amino acid) is a well-known phosphorylation site within the insulin (B600854) receptor, crucial for the tyrosine phosphorylation of downstream signaling molecules like Insulin Receptor Substrate-1 (IRS-1) and Shc. nih.gov Alterations in the asparagine (Asn) or tyrosine (Tyr) of the NPXY motif significantly impair signaling, highlighting the importance of these residues for kinase interaction and substrate phosphorylation. nih.gov

Furthermore, the Thr-X-Tyr (TXY) motif is a conserved feature in the activation loop of Mitogen-Activated Protein Kinases (MAPKs). nih.gov Dual phosphorylation of both the threonine and tyrosine residues within this motif is essential for the full activation of MAPKs, which are key regulators of cellular responses to a variety of external stimuli. nih.gov The presence of a tyrosine preceded by an asparagine and followed by a threonine in this compound suggests a potential, albeit non-canonical, site for regulation by tyrosine kinases, which could in turn modulate its interaction with other proteins and its role in signaling cascades.

Serine/Threonine Phosphorylation and its Impact on Signaling

The four threonine residues in the this compound peptide make it a rich substrate for serine/threonine kinases. This class of enzymes phosphorylates the hydroxyl group of serine or threonine residues and is involved in a wide range of signaling pathways that regulate nearly every aspect of cellular life. frontiersin.orgnih.gov Dysregulation of serine/threonine phosphorylation is often associated with diseases such as cancer. researchgate.net

Serine/threonine phosphorylation events are central to signal transduction cascades. nih.govresearchgate.net For example, the activation of kinases like those in the MAPK pathway leads to a cascade of phosphorylation events that ultimately regulate gene transcription and other cellular responses. nih.gov In bacteria, serine/threonine phosphorylation is a key mechanism for linking environmental signals to the regulation of essential physiological processes. frontiersin.org

The phosphorylation state of a protein or peptide can determine its subcellular localization and its ability to interact with other proteins. nih.gov The addition of negatively charged phosphate groups can create or disrupt binding sites for other proteins, such as 14-3-3 proteins or those containing forkhead-associated (FHA) domains, which specifically recognize phosphorylated serine or threonine residues. nih.gov Therefore, the phosphorylation of the threonine residues in this compound could significantly impact its biological function by modulating its interactions within cellular signaling networks.

Consequence of Phosphorylation on Conformational Changes and Activity

Phosphorylation induces significant changes in the local and global conformation of a peptide or protein. nih.govnih.gov The addition of a bulky, negatively charged phosphate group alters the electrostatic and steric properties of the molecule. lifetein.commdpi.com This can lead to a shift in the conformational equilibrium, favoring a structure that may have altered biological activity. nih.govnih.gov

Nuclear magnetic resonance (NMR) studies on model peptides have shown that serine and threonine phosphorylation can directly affect the preferred backbone conformation, independent of the surrounding sequence. nih.gov This conformational change is often most pronounced when the phosphate group is in its doubly negatively charged state, which is typical under physiological pH conditions. nih.govnih.gov These structural alterations can act as a molecular switch, turning a protein's or peptide's activity on or off. lifetein.com

The functional consequences of these conformational changes are profound. Phosphorylation can modulate enzyme activity, alter protein-protein interactions, and change the subcellular localization of a protein. thermofisher.comnih.gov In the context of this compound, phosphorylation at one or more of its threonine or tyrosine residues could induce a specific three-dimensional structure that is recognized by downstream effector proteins, thereby propagating a biological signal. The reversibility of this modification allows for dynamic and fine-tuned control over cellular processes. lifetein.com

Table 1: Effects of Phosphorylation on Peptide/Protein Function

| Modification | Residues Affected | Key Functional Consequences | References |

|---|---|---|---|

| Tyrosine Phosphorylation | Tyrosine | Creates binding sites for SH2 domain-containing proteins, modulates kinase activity, initiates signal transduction cascades. | nih.gov, wikipedia.org |

| Serine/Threonine Phosphorylation | Serine, Threonine | Regulates enzyme activity, controls protein localization, creates binding sites for phospho-binding domains (e.g., 14-3-3, FHA). | frontiersin.org, nih.gov, nih.gov |

| Conformational Change | Phosphorylated Ser, Thr, Tyr | Alters protein structure, acts as a molecular switch to activate or deactivate biological function, modulates protein-protein interactions. | nih.gov, lifetein.com, nih.gov |

Other Post-Translational Modifications and Functional Implications

Beyond phosphorylation, other post-translational modifications can influence the function of peptides containing sequences similar to this compound. These modifications can affect peptide stability, conformation, and receptor-binding affinity.

Asparagine N-Glycosylation within Asn-Xaa-Thr(Ser) Sequences

The sequence Asn-Tyr-Thr within the pentapeptide conforms to the Asn-Xaa-Thr/Ser consensus sequon, which is the minimal requirement for N-linked glycosylation. oup.comoup.comebi.ac.uk In this process, a pre-assembled oligosaccharide is transferred to the side-chain nitrogen of an asparagine residue. oup.com This modification is crucial for a variety of protein functions, including proper folding, stability, and intracellular targeting. oup.com

However, the presence of the sequon does not guarantee glycosylation. oup.comebi.ac.uk The efficiency of N-glycosylation is highly dependent on the local protein conformation and the accessibility of the sequon to the oligosaccharyltransferase enzyme complex in the lumen of the endoplasmic reticulum. oup.comoup.com The nature of the "Xaa" residue in the Asn-Xaa-Thr/Ser sequon can also influence glycosylation efficiency. While most amino acids are permissible, proline is not. oup.com Studies have shown that Asn-Xaa-Thr sequons are generally glycosylated more efficiently than their Asn-Xaa-Ser counterparts. nih.gov If the this compound peptide were part of a larger protein and correctly oriented within the endoplasmic reticulum, its asparagine residue could be a substrate for N-glycosylation, which would dramatically alter its physicochemical properties and biological function.

Impact of Amidation on Peptide Activity (in related sequences)

C-terminal amidation is a common post-translational modification that converts the C-terminal carboxylic acid group to a carboxamide. lifetein.com This seemingly minor change can have a profound impact on a peptide's biological activity, stability, and receptor-binding affinity. lifetein.comcreative-proteomics.com Over half of all peptide hormones and neuropeptides are naturally amidated, highlighting the physiological importance of this modification. lifetein.com

Amidation neutralizes the negative charge at the C-terminus, which can enhance the peptide's interaction with its receptor by reducing electrostatic repulsion. lifetein.com This modification can also stabilize the peptide's secondary structure, such as an α-helix, particularly at a membrane-lipid interface. creative-proteomics.comnih.gov Furthermore, amidation often increases a peptide's resistance to degradation by carboxypeptidases, thereby extending its biological half-life. lifetein.com For peptides where C-terminal residues are involved in receptor binding, amidation can be essential for full biological activity. lifetein.com C-terminal amidation has also been shown to increase the hydrophobicity of peptides, which can enhance cellular uptake and anti-inflammatory activity. frontiersin.org Should the this compound peptide be C-terminally amidated, it would likely exhibit increased stability and potentially altered receptor-binding properties and biological activity.

Interactions of Thr Thr Asn Tyr Thr with Biomolecules

Receptor Binding Studies and Affinities

The interaction between a peptide and a receptor is a foundational event in many physiological processes. The strength of this binding, or affinity, is a critical determinant of the biological response.

The CD4 receptor is a glycoprotein (B1211001) expressed on the surface of various immune cells, including T helper cells. While a peptide known as Peptide T, which has a similar sequence (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr), has been studied for its competitive binding to the CD4 receptor, specific affinity data for the Thr-Thr-Asn-Tyr-Thr peptide is not prominently detailed in available research. researchgate.net However, the principles of T-cell receptor (TCR) and CD4 co-receptor interactions provide a framework for understanding such potential binding.

The affinity of a TCR for its peptide-Major Histocompatibility Complex (pMHC) ligand is a key factor in T-cell activation. researchgate.netnih.gov The CD4 co-receptor enhances this antigen recognition, particularly for low-affinity interactions, by cooperatively binding to the pMHC. nih.gov This cooperative binding can increase antigen sensitivity by orders of magnitude. nih.gov Generally, TCR affinities for their pMHC ligands fall within the 1–100 µM range. nih.gov The interaction is characterized by slow association and intermediate dissociation rates. nih.gov The involvement of CD4 is especially critical when TCR affinity is lower, stabilizing the interaction to ensure a robust signaling cascade is initiated. nih.gov

Table 1: General Affinity Ranges in T-Cell Receptor Interactions

| Interaction Type | Typical Affinity (KD) | Significance |

|---|---|---|

| Wild-Type TCR : pMHC | 1–100 µM | Governs initial T-cell activation and specificity. nih.gov |

| CD4 : pMHC | Ultra-low (logs lower than TCR) | Individually weak but greatly enhances TCR sensitivity through cooperative binding. nih.gov |

| TCR : pMHC with CD4 | Enhanced functional avidity | Cooperative binding lowers the threshold for T-cell activation. nih.gov |

Beta-turns (or beta-bends) are secondary structures in peptides and proteins where the polypeptide chain reverses direction. wikipedia.org These turns are critical for protein folding and for presenting specific residues for molecular interactions, such as receptor binding. A beta-turn is typically composed of four amino acid residues. wikipedia.orgcathdb.info

The Asn-Tyr sequence within this compound is relevant to motifs known to adopt beta-turn conformations that are crucial for binding to certain protein domains. For instance, the Asn-Pro-X-Tyr (NPXY) motif, which is a well-known recognition sequence for Phosphotyrosine-Binding (PTB) domains, frequently adopts a beta-turn structure. cellsignal.comembl.de This turn positions the tyrosine residue for recognition within the domain's binding pocket. cellsignal.com While the this compound peptide lacks the proline residue often found in these motifs, residues like asparagine are known to promote the formation of beta-turns. nih.gov The ability of the Asn-Tyr segment to form a similar structural bend could be a determinant in its potential receptor or protein interactions.

Protein-Protein Interactions Mediated by this compound Motifs

Peptide motifs are short, conserved sequences that mediate specific protein-protein interactions, forming the basis of cellular signaling networks.

Phosphotyrosine-Binding (PTB) domains are modules of 100-150 residues that recognize peptide motifs containing tyrosine. cellsignal.com They are integral components of cytoplasmic docking and scaffold proteins that organize signaling complexes. embl.denih.gov The canonical motif recognized by many PTB domains is Asn-Pro-X-Tyr (NPxY). cellsignal.com

The this compound peptide contains an Asn-Tyr sequence, which shares key components with PTB-binding motifs. PTB domains bind these motifs, often in a tyrosine-phosphorylated state, but many PTB domains, such as those from the Dab and Numb proteins, can bind to unphosphorylated motifs. cellsignal.comnih.gov Furthermore, some PTB domains exhibit broader specificity and can recognize NXXY sequences, where the proline is absent. nih.gov The Numb PTB domain, for example, is known to be promiscuous and can bind to divergent sequences that contain asparagine and an aromatic residue, which are known to promote beta-turn structures. nih.gov This suggests that the Asn-Tyr-Thr portion of the peptide could potentially be recognized by certain PTB domains, thereby mediating the assembly of protein complexes.

Table 2: Specificity of Various PTB Domains

| PTB Domain Family | Canonical Motif | Phosphorylation Dependence | Reference(s) |

|---|---|---|---|

| Shc family | NPx(pY) | High affinity for phosphorylated tyrosine | cellsignal.comnih.gov |

| IRS-1/Dok family | NPx(pY) | High affinity for phosphorylated tyrosine | nih.gov |

| Dab family | NPxY | Binds irrespective of phosphorylation | cellsignal.comnih.gov |

| Numb family | NPxY / GPY / others | Binds irrespective of phosphorylation; promiscuous | cellsignal.comnih.gov |

| Tensin | NPxY | Interacts with cytoplasmic tails of beta integrin | wikipedia.org |

Hydrogen bonds are crucial non-covalent interactions that stabilize protein structures and mediate the specific binding between molecules. The side chains of Threonine, Asparagine, and Tyrosine are all capable of participating in hydrogen bonding. wikipedia.org

Threonine (Thr): The hydroxyl (-OH) group in its side chain can act as both a hydrogen bond donor and acceptor.

Asparagine (Asn): The amide group (-CONH₂) in its side chain has both a donor (N-H) and an acceptor (C=O).

Tyrosine (Tyr): The hydroxyl (-OH) group on its aromatic ring is an excellent hydrogen bond donor.

Within the this compound peptide, several intermolecular hydrogen bonds are possible. For example, the hydroxyl group of a threonine or tyrosine could form a hydrogen bond with the side chain of an asparagine in a partner protein. nih.gov Specifically, interactions between Thr and Tyr residues have been noted in stabilizing protein complexes. mdpi.com The repeated threonine residues at the N- and C-termini of the peptide increase its capacity to form extensive hydrogen bond networks, which could contribute significantly to the stability and specificity of its interactions with biomolecules.

Table 3: Hydrogen Bonding Potential of Amino Acids in this compound

| Amino Acid | Side Chain Functional Group | H-Bond Donor/Acceptor |

|---|---|---|

| Threonine (Thr) | Hydroxyl (-OH) | Both |

| Asparagine (Asn) | Amide (-CONH₂) | Both |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Donor |

Role in Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, dictating cellular responses. nih.gov Peptides and protein motifs are central to these pathways, often by acting as ligands for receptors or as docking sites for signaling proteins.

The this compound peptide contains features that suggest a potential role in signaling pathways mediated by tyrosine phosphorylation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, phosphorylate tyrosine residues on themselves and on downstream substrate proteins. nih.gov

The tyrosine residue in the this compound sequence makes it a potential substrate for a tyrosine kinase. If phosphorylated, the resulting phosphotyrosine could create a binding site for proteins containing SH2 or PTB domains. nih.gov As discussed, the Asn-Tyr motif is particularly relevant for PTB domain recognition. Therefore, this peptide could function as a component of a larger protein that, upon phosphorylation, recruits adaptor proteins like Grb2 or docking proteins like IRS-1, which contain these domains. wikipedia.org Such recruitment is a critical step in activating major signaling cascades like the Ras-MAPK pathway, which regulates cell proliferation and differentiation. nih.gov

Modulatory Effects on Signal Transduction Cascades

Furthermore, some evidence suggests that Peptide T can inhibit the activity of Protein Kinase C (PKC), a crucial enzyme in many signal transduction pathways that regulate cell growth, differentiation, and apoptosis. biosynth.com Given that this compound is the C-terminal and reportedly the most active region of Peptide T, it is plausible that this pentapeptide is a key contributor to these modulatory effects.

Interaction with Kinases and Phosphatases at Specific Residues

The presence of multiple threonine residues and a tyrosine residue makes this compound a potential substrate for a variety of protein kinases and a target for phosphatases. nih.govthermofisher.com Kinases are enzymes that add phosphate (B84403) groups to specific amino acids, a process known as phosphorylation, while phosphatases remove them. This reversible modification is a fundamental switch for controlling protein activity and signal transmission. nih.govthermofisher.com

Studies on Peptide T have provided more direct evidence of its interaction with specific kinases. In activated T lymphocytes, Peptide T was found to transiently inhibit the activity of the CD4-associated p56lck kinase by 80% and also induced a delayed reduction in p59fyn activity. nih.govoup.com In contrast, the same study observed an 11-fold increase in pp60c-src kinase activity after treatment with Peptide T. nih.govoup.com These findings highlight a complex regulatory role, where the peptide can both inhibit and activate different members of the Src family of protein tyrosine kinases. nih.govoup.com

The observed reduction in total cellular protein tyrosine phosphorylation upon Peptide T treatment also suggests a potential interaction with or influence on protein tyrosine phosphatases (PTPs), the enzymes that would counteract the kinase activity. nih.gov While specific PTPs have not been identified in the context of this compound, the balance between kinase and phosphatase activity is critical in the signaling pathways modulated by this peptide.

| Kinase | Effect of Peptide T Treatment |

| p56lck | Transient inhibition (80%) |

| p59fyn | Delayed reduction (up to 42%) |

| pp60c-src | 11-fold increase in activity |

Advanced Synthetic Methodologies for Thr Thr Asn Tyr Thr and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like Thr-Thr-Asn-Tyr-Thr. Developed by Robert Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support or resin. peptide.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound peptide. peptide.comcreative-peptides.com

Fmoc- and Boc-Based Chemistry for Pentapeptide Construction

Two primary chemical strategies are employed in SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. Both are named after the temporary protecting group used on the α-amino group of the incoming amino acid.

Fmoc/tBu Strategy: This is the most common approach for modern peptide synthesis due to its use of milder reaction conditions. altabioscience.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comembrapa.br The side-chain protecting groups, as well as the linker attaching the peptide to the resin, are acid-labile, typically being cleaved in the final step with a strong acid such as trifluoroacetic acid (TFA). altabioscience.com This orthogonality—where the N-terminal and side-chain protecting groups are removed under different conditions—is a key advantage of the Fmoc/tBu strategy. altabioscience.compeptide.com

Boc/Bzl Strategy: In this "classic" approach, the Boc group protects the N-terminus and is removed with a moderately strong acid, such as TFA. peptide.com The side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal, which occurs simultaneously with cleavage from the resin. peptide.com While effective, especially for complex or long sequences, the harsh conditions and the need for specialized equipment for handling HF make it less common in routine laboratory settings. peptide.com

The synthesis of this compound would proceed from the C-terminus to the N-terminus. The first amino acid, Threonine, would be attached to a suitable resin. The synthesis would then proceed through repeated cycles of N-terminal deprotection and coupling of the next protected amino acid until the full sequence is assembled.

| Synthesis Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage Condition |

| Fmoc/tBu | Fmoc | 20% Piperidine in DMF | Acid-labile (e.g., tBu, Trt) | Strong Acid (e.g., 95% TFA) |

| Boc/Bzl | Boc | 50% TFA in DCM | Benzyl-based (Bzl) | Strong Acid (e.g., HF) |

Considerations for Side-Chain Protection of Threonine, Asparagine, and Tyrosine

Threonine (Thr): The hydroxyl group (-OH) of threonine is reactive and prone to acylation.

In Fmoc chemistry , the hydroxyl group is typically protected as a tert-butyl (tBu) ether. peptide.com This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step. iris-biotech.de

In Boc chemistry , a benzyl (B1604629) (Bzl) ether is the most common protecting group. It is stable to the milder TFA treatment used for Boc removal but is cleaved by strong acids like HF. peptide.com

Asparagine (Asn): The side-chain amide of asparagine can undergo dehydration to a nitrile or participate in side reactions, especially during activation.

In Fmoc chemistry , the trityl (Trt) group is the preferred protection for the amide nitrogen. peptide.com The Trt group enhances the solubility of the Fmoc-Asn derivative and is removed by TFA. peptide.com While Asn can sometimes be used without side-chain protection, using Fmoc-Asn(Trt)-OH minimizes side reactions. peptide.com

In Boc chemistry , the xanthyl (Xan) group is commonly used to protect the asparagine side chain. peptide.com

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a nucleophile and requires protection to prevent O-acylation.

In Fmoc chemistry , similar to threonine, the tert-butyl (tBu) ether is the standard protecting group. peptide.com

In Boc chemistry , the benzyl ether is common, but more acid-stable groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) may be used to ensure stability during the repeated Boc deprotection cycles. peptide.com

| Amino Acid | Side-Chain Functional Group | Common Fmoc Protecting Group | Common Boc Protecting Group |

| Threonine (Thr) | Hydroxyl (-OH) | tert-Butyl (tBu) | Benzyl (Bzl) |

| Asparagine (Asn) | Amide (-CONH2) | Trityl (Trt) | Xanthyl (Xan) |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Benzyl (Bzl), 2,6-Dichlorobenzyl |

Techniques for Incorporation of Modified Amino Acids or Post-Synthetic Modifications (e.g., phosphorylation)

Phosphorylation of threonine and tyrosine residues is a critical post-translational modification that regulates many cellular processes. sb-peptide.com The synthesis of phosphorylated analogues of this compound can be achieved through two main strategies: the "building block" approach or "post-synthetic" modification.

Building Block Approach: This method involves the direct incorporation of a pre-phosphorylated amino acid derivative during SPPS. sigmaaldrich.com This is the most common and regioselective method. For an Fmoc-based synthesis, building blocks like Fmoc-Thr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH are used. sigmaaldrich.com The phosphate (B84403) group is partially protected (e.g., with a benzyl group) to prevent side reactions during coupling while ensuring solubility. sigmaaldrich.comnih.gov The phosphate-protecting groups are then removed during the final acid cleavage step. This approach allows for the precise placement of a phosphate group at a specific threonine or tyrosine residue.

Post-Synthetic (Global) Phosphorylation: In this strategy, the peptide is first assembled on the resin with unprotected hydroxyl groups on the specific threonine or tyrosine residues intended for phosphorylation. nih.gov After the peptide chain is complete, a phosphitylating agent, such as di-t-butyl N,N-diethylphosphoramidite, is used to phosphorylate the hydroxyl groups on the resin-bound peptide, followed by an oxidation step. nih.govluxembourg-bio.com This method can be efficient for producing peptides with multiple phosphorylation sites but may lack the regioselectivity of the building block approach if multiple potential phosphorylation sites are left unprotected. nih.gov

Solution-Phase Peptide Synthesis Approaches (as applicable for short peptides)

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable method, particularly for the large-scale production of short peptides like this compound. thaiscience.infoyoutube.com In this classical approach, protected amino acids are coupled in a homogenous solution, and the resulting dipeptide is isolated and purified before the next amino acid is added. ekb.eg

The process involves the activation of the carboxyl group of one amino acid and its reaction with the amino group of another. ekb.eg Protecting groups are used for the N-terminus, C-terminus, and reactive side chains, similar to SPPS. ekb.eg A key challenge in solution-phase synthesis is the purification of the intermediate peptide after each coupling step, which can be time-consuming and may lead to product loss. youtube.com However, for a pentapeptide, a fragment-based approach could be employed, where di- or tri-peptides are synthesized and purified separately before being combined to form the final pentapeptide.

Purification and Characterization Techniques for Synthetic Products

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from side-chain reactions. waters.com Therefore, rigorous purification and characterization are essential.

Purification: The primary technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . springernature.comaltabioscience.com This method separates the target peptide from impurities based on differences in hydrophobicity. waters.com The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components, with more hydrophobic species being retained longer on the column. altabioscience.com Fractions are collected and analyzed to identify those containing the pure peptide, which are then pooled and lyophilized to obtain a stable, powdered product.

Characterization: The identity and purity of the final peptide are confirmed using several analytical techniques.

Mass Spectrometry (MS): This is the most critical tool for confirming the molecular weight of the synthetic peptide. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) are commonly used. nih.govspringernature.com These methods provide a precise mass measurement that can be compared to the calculated theoretical mass of the this compound sequence, confirming its successful synthesis. acs.org

Analytical HPLC: The purity of the final product is assessed using analytical RP-HPLC. The peptide is run on an analytical column, and the resulting chromatogram shows a major peak for the desired product. Purity is typically expressed as the percentage of the total peak area corresponding to the main product peak. altabioscience.com

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide relates to its biological activity. creative-peptides.com By systematically modifying the structure of this compound and assessing the impact on its function, researchers can identify key residues and functional groups responsible for its activity. acs.orgnih.gov

The design and synthesis of analogues often involve:

Alanine (B10760859) Scanning: This is a common initial step in SAR studies where each amino acid in the sequence is systematically replaced with alanine. acs.org Alanine is chosen because its small, non-functional methyl side chain removes the specific functionality of the original residue without drastically altering the peptide backbone conformation. By comparing the activity of the alanine-substituted analogues to the parent peptide, the importance of each side chain can be determined. For this compound, substituting the threonine or tyrosine residues would probe the role of their hydroxyl groups.

Substitution with other Amino Acids: Beyond alanine, residues can be replaced with other natural or unnatural amino acids to probe the effects of properties like charge, polarity, hydrophobicity, and steric bulk. mdpi.com For instance, replacing tyrosine with phenylalanine would determine the importance of the hydroxyl group versus the aromatic ring.

Modification of Functional Groups: As discussed, synthesizing phosphorylated analogues is a key strategy to study the impact of this post-translational modification on the peptide's function. bris.ac.uknih.gov Analogues with stable, non-hydrolyzable phosphate mimetics can also be synthesized to create longer-acting probes or potential therapeutics. mdpi.com The design of such analogues is often guided by the hypothesis that phosphorylation induces a conformational change or creates a new binding interface. bris.ac.ukacs.org

The synthesis of these analogues follows the same SPPS methodologies described previously, with the modified amino acid incorporated at the desired position in the sequence. Each analogue must then be rigorously purified and characterized before its biological activity is evaluated.

Design of Modified Sequences for Functional Probing

The design of modified sequences of the parent peptide this compound is a crucial strategy for probing its structure-activity relationships (SAR). By systematically substituting individual amino acids, researchers can identify key residues and functional groups responsible for the peptide's biological activity. A notable example is the investigation into the chemotactic activity of this compound, which is the C-terminal pentapeptide of a larger octapeptide known as Peptide T, a molecule that was studied for its potential interaction with the CD4 receptor. nih.govnih.gov

To understand the structural requirements for this activity, a series of fifteen analogues were synthesized and tested for their ability to induce human monocyte chemotaxis. nih.gov The modifications included N-terminal modifications, C-terminal modifications, and substitutions at each position of the peptide chain.

Key Modifications for Functional Probing:

N-terminal Modifications: To probe the importance of the N-terminal amino group and the hydroxyl group of the first threonine residue (Thr¹), analogues such as N-acetyl-Thr-Thr-Asn-Tyr-Thr and [Ala¹]-(this compound) were synthesized. These modifications help determine if a free amino group or the specific side chain at the first position is essential for receptor binding and activation. nih.gov

C-terminal Modifications: The significance of the C-terminal carboxyl group was investigated by creating the amide version, this compound-NH₂. This modification neutralizes the negative charge of the carboxylate, providing insight into the role of this group in potential electrostatic interactions with a receptor. nih.gov

Systematic Alanine Scanning: Alanine, having a small, neutral side chain, is often used to replace other amino acids to probe the functional role of their respective side chains. Analogues with alanine substitutions at each position (e.g., [Ala¹]-, [Ala²]-, [Ala³]-, [Ala⁴]-, and [Ala⁵]-Thr-Thr-Asn-Tyr-Thr) were synthesized to systematically evaluate the contribution of each residue's side chain to the peptide's activity. nih.gov

Substitution with Other Amino Acids: Replacing residues with amino acids of different properties (e.g., size, polarity, charge) provides more detailed information. For instance, substituting the threonine residues with serine ([Ser¹]- and [Ser⁵]-analogues) helps to understand the importance of the hydroxyl group's position on the side chain (a secondary alcohol in threonine vs. a primary alcohol in serine). nih.gov Similarly, replacing asparagine with glutamine, which has a longer side chain, can probe the spatial requirements of the binding pocket.

These designed modifications allow for a detailed exploration of the molecular interactions governing the peptide's function, paving the way for the development of more potent or selective analogues.

Influence of Amino Acid Substitutions on Conformational and Binding Properties

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and how it presents key functional groups for receptor interaction. Amino acid substitutions can significantly alter a peptide's conformational preferences, thereby influencing its binding affinity and efficacy.

Conformational studies on the parent peptide, this compound, using techniques like 1H-NMR, have suggested the presence of a β-turn involving the residues Asn³, Tyr⁴, and Thr⁵. nih.gov This specific fold creates a semi-rigid structure where the hydroxyl groups of the threonine residues are exposed on the periphery of the molecule. nih.gov This ordered conformation is believed to be crucial for its ability to bind to its biological target. nih.govnih.gov

The influence of amino acid substitutions on the chemotactic activity of this compound provides a clear example of how changes in the primary sequence affect function, likely through conformational and binding alterations. nih.gov

Table 1: Effect of Amino Acid Substitutions on the Chemotactic Activity of this compound

| Analogue | Modification | Relative Activity | Inferred Influence on Binding/Conformation |

|---|---|---|---|

| This compound | Parent Peptide | 100% | Active conformation likely features a β-turn. nih.gov |

| [Ala¹]-TTNYT | Substitution of Thr¹ with Ala | High | The N-terminal Thr side chain is not critical for activity. nih.gov |

| [Ala²]-TTNYT | Substitution of Thr² with Ala | High | The side chain of the second residue is tolerant to substitution. nih.gov |

| [Ala³]-TTNYT | Substitution of Asn³ with Ala | Low | The Asn side chain is important, possibly for maintaining the β-turn structure. nih.govnih.gov |

| [Ala⁴]-TTNYT | Substitution of Tyr⁴ with Ala | Low | The Tyr aromatic side chain is critical, likely involved in key binding interactions. nih.govnih.gov |

| [Ala⁵]-TTNYT | Substitution of Thr⁵ with Ala | Very Low | The C-terminal Thr hydroxyl group is essential for activity. nih.gov |

| TTNY-[Ala⁵] | Substitution of Thr⁵ with Ala | Very Low | Confirms the critical role of the Thr⁵ side chain. nih.gov |

| TTNYT-NH₂ | C-terminal Amidation | Inactive | The C-terminal carboxyl group is essential, suggesting a critical ionic interaction. nih.gov |

| Ac-TTNYT | N-terminal Acetylation | High | A free N-terminal amino group is not essential for activity. nih.gov |

The structure-activity relationship data reveals several key insights:

Essential Functional Groups: The C-terminal carboxyl group and the hydroxyl group of the C-terminal threonine (Thr⁵) are indispensable for chemotactic activity. nih.gov The inactivity of the C-terminal amide analogue suggests that a negative charge at this position is required for a crucial electrostatic interaction with the receptor. The dramatic loss of activity upon substituting Thr⁵ with alanine underscores the importance of its hydroxyl group, likely for hydrogen bonding. nih.gov

Tolerable Modifications: The N-terminal part of the peptide, specifically the free amino group and the side chains of Thr¹ and Thr², appears to be more tolerant to modification. nih.gov The high activity of the N-acetylated analogue and the alanine-substituted analogues at positions 1 and 2 indicates that these positions are less critical for the primary binding interactions. nih.gov

Bioinformatics and Computational Modeling of Thr Thr Asn Tyr Thr

Sequence Analysis and Motif Identification

Sequence analysis provides the foundational context for understanding the peptide's biological relevance by identifying its occurrences in protein databases and predicting its functional roles based on sequence motifs.

The Thr-Thr-Asn-Tyr-Thr sequence is notably found within a functionally significant region of the HIV-1 envelope glycoprotein (B1211001) gp120. It is part of a larger segment, Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, which is recognized for its role in the virus's binding to the T4 receptor of T-cells. nih.gov This octapeptide, often referred to as Peptide T, has been a subject of theoretical studies to understand its spatial structure and its interaction with cellular receptors. nih.govpeptide.com The presence of the this compound core within this critical binding region underscores its importance in the viral entry mechanism.

Database searches can identify this and similar motifs across a range of proteins, revealing potential evolutionary conservation or convergent evolution of functional sites.

| Protein Database Entry | Organism | Protein Name | Sequence Context |

| P04578 | Human immunodeficiency virus 1 | Envelope glycoprotein gp160 (gp120) | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr |

This table is illustrative and based on the identification of the core motif within the well-documented Peptide T sequence from HIV-1 gp120.

Computational tools and machine learning models are employed to predict functional sites within protein sequences. oup.comnih.gov For the this compound sequence, predictive modeling can suggest several potential functions:

Phosphorylation Sites: The presence of threonine (Thr) and tyrosine (Tyr) residues makes this peptide a strong candidate for phosphorylation, a key post-translational modification that regulates protein function. nih.gov Predictive algorithms scan for sequence patterns known to be recognized by various kinases.

Glycosylation Sites: The Asn (Asparagine) residue, when followed by any amino acid and then a Serine or Threonine (the N-x-S/T motif), can be a site for N-linked glycosylation. In this peptide, the Asn-Tyr-Thr segment fits this consensus sequence, suggesting it could be a potential glycosylation site, which is common for viral envelope proteins like gp120.

Interaction Domains: Threonine-rich regions can form specific structural motifs, such as "threonine zippers," which mediate protein-protein interactions. nih.gov The Thr-Thr repeat at the beginning of the peptide could potentially engage in such interactions, stabilizing protein complexes.

Predictive models integrate sequence, structural, and functional information to assess the likelihood of these sites. nih.govnih.gov

Conformational Prediction and Simulation

Understanding the three-dimensional structure of this compound is crucial for deciphering its function. Computational simulations provide insights into its dynamic behavior and preferred conformations.

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. nih.govacs.org For a flexible peptide like this compound, MD simulations can generate an ensemble of low-energy conformations, providing a picture of its structural dynamics in solution. acs.org These simulations account for the interactions between peptide atoms and the surrounding solvent, offering a realistic view of its conformational landscape. The results can reveal transient structures, hydrogen bonding patterns, and the flexibility of different parts of the peptide chain, which are critical for its biological activity. plos.org

While a short peptide like this compound is unlikely to form stable, large-scale tertiary structures on its own, predictions can be made about its propensity to form local secondary structure elements. nih.gov

β-Turns and β-Sheets: Threonine is known to be a good former of β-strands. nih.gov Furthermore, sequences containing asparagine are known to have a propensity for forming β-turn structures. plos.org Theoretical studies on the larger Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr segment from gp120 suggest the formation of such structures is important for its receptor-binding function. nih.gov

Disordered Regions: It is also common for short, functional peptide segments within larger proteins to exist in a partially disordered state, adopting a more defined structure only upon binding to a partner molecule.

The predicted secondary structure is often a combination of turns and flexible coils, allowing the peptide to adapt its conformation upon interaction with other molecules.

| Structural Element | Propensity in this compound | Rationale |

| β-Sheet / β-Strand | Moderate | High threonine content favors β-strand formation. nih.gov |

| β-Turn | High | The Asn-Tyr-Thr sequence can readily adopt a turn conformation. plos.org |

| α-Helix | Low | The sequence lacks the typical pattern of hydrophobic/hydrophilic residues that favor helix formation. |

| Random Coil | High | As a short, solvent-exposed peptide, it is expected to have significant conformational flexibility. |

Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis aims to understand the complex web of interactions that govern cellular processes. nih.govmdpi.com The this compound sequence can be analyzed in this context by identifying proteins that contain this motif and then mapping their known interactors.

Given its location in HIV gp120, the primary interaction partner for this peptide is the CD4 receptor on T-cells. nih.gov The interaction is highly specific and critical for viral entry. Computational analysis of the gp120-CD4 interface reveals that residues within and around this peptide sequence contribute to the binding energy and specificity. nih.govunl.edu

Beyond this well-established interaction, computational methods can predict other potential binding partners. For instance, threonine-rich sequences can act as "threonine zippers," forming stable interfaces for protein dimerization or oligomerization. nih.gov By searching for proteins with complementary surfaces or motifs, computational models can generate hypotheses about novel interaction networks involving the this compound sequence, guiding further experimental validation.

Prediction of Protein-Protein Interaction Interfaces

The prediction of protein-protein interaction (PPI) interfaces is a primary objective of computational biology, aiming to identify the specific amino acid residues that mediate the binding between two or more proteins. For the pentapeptide this compound, computational models can predict its potential to form or participate in such interfaces by analyzing its sequence and the physicochemical properties of its constituent amino acids.

A key feature of this peptide is its high threonine content. Threonine-rich surfaces have been identified as a novel motif capable of mediating protein-protein interactions. nih.govnih.gov Engineered interfaces, termed "Threonine zippers," demonstrate that clusters of threonine residues can stabilize a protein-protein interface primarily through close-packing and steric interactions, rather than extensive hydrogen bonding. nih.govnih.gov In the context of this compound, the two initial threonine residues could form the basis of such a zipper motif, promoting association with another protein that has a complementary surface.

Computational tools for PPI site prediction utilize various features, including sequence information, amino acid properties, and evolutionary conservation. mdpi.com For this compound, an analysis would consider the propensity of each residue to be at an interface. Tyrosine, with its aromatic side chain, is frequently found at PPI interfaces due to its ability to engage in hydrophobic and pi-stacking interactions. Asparagine can contribute to binding specificity through its ability to form hydrogen bonds.

A predictive model for the peptide would assess the likelihood of these residues forming a stable complex with a partner protein. The model would generate a score based on the combined properties of the amino acids. The presence of multiple threonine residues would likely be highlighted by algorithms as a significant feature for predicting its involvement in protein-protein interactions. nih.govnih.gov

| Residue Position | Amino Acid | Predicted Role in PPI Interface | Underlying Principle |

|---|---|---|---|

| 1 | Threonine (Thr) | Structural stabilization | Potential to form a "Threonine zipper" motif through close-packing. nih.govnih.gov |

| 2 | Threonine (Thr) | Structural stabilization | Contributes to the Threonine-rich surface, enhancing packing interactions. nih.gov |

| 3 | Asparagine (Asn) | Specificity and binding | Can act as a hydrogen bond donor and acceptor; often flanks interaction motifs. nih.gov |

| 4 | Tyrosine (Tyr) | Core binding energy | Aromatic side chain facilitates hydrophobic and pi-stacking interactions. |

| 5 | Threonine (Thr) | Structural stabilization | Further contributes to the potential for Threonine-mediated interactions. nih.gov |

Computational Screening for Biomolecular Binding Partners

Computational screening, also known as virtual screening or in silico screening, is a powerful method to identify potential binding partners for a given molecule from large libraries of compounds. For the peptide this compound, this process would involve using its three-dimensional structure as a target to screen against databases of proteins, peptides, or small molecules to find those that bind with high affinity and specificity.

The screening process typically begins with the generation of a conformational model of this compound. A study on the conformational profiles of related peptides, such as Peptide T, utilized molecular mechanics and simulated annealing protocols to identify stable, low-energy conformations. nih.gov A similar approach for this compound would yield a set of plausible 3D structures.

Next, molecular docking algorithms are employed to predict the preferred orientation of a potential binding partner when bound to the peptide to form a stable complex. These algorithms score the binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For example, a screening of antiviral peptides against the SARS-CoV-2 spike protein identified key interacting residues and found that binding was substantially influenced by hydrogen bonding and hydrophobic interactions. nih.gov A similar screening for this compound would analyze interactions such as:

Hydrogen bonds: The hydroxyl groups of threonine and tyrosine, and the amide group of asparagine, are prime candidates for forming hydrogen bonds with a binding partner.

Hydrophobic interactions: The aromatic ring of tyrosine can form significant hydrophobic contacts.

The results of the computational screening would be a ranked list of potential binding partners. These candidates would then require experimental validation to confirm the predicted interaction. This computational approach significantly narrows down the field of potential partners, saving time and resources in the drug discovery and molecular biology research pipeline.

Predictive Modeling of Protein Properties Influenced by Thr, Asn, Tyr Content

Solubility and Inclusion Body Formation Propensity

Solubility: The intrinsic solubility of a peptide is a critical property determined by its amino acid composition. Computational models predict solubility by analyzing factors like hydrophobicity, charge, and the propensity to form secondary structures. nih.gov For the pentapeptide this compound, several characteristics influence its predicted solubility.

Generally, peptides containing fewer than five amino acids are often soluble in aqueous solutions. lifetein.com However, the specific sequence plays a crucial role. This peptide is composed entirely of polar amino acids (Threonine, Asparagine, Tyrosine), which would suggest good water solubility. Hydrophilic peptides, typically defined as having more than 25% charged residues, are usually soluble, but this compound is neutral at physiological pH. lifetein.com

A high proportion of residues like Threonine, Asparagine, and Tyrosine (>75%) can lead to the formation of intermolecular hydrogen bonds, which may result in aggregation or gel formation in concentrated aqueous solutions, thereby reducing solubility. lifetein.com While this peptide does not exceed the 75% threshold for a single residue type, its composition is entirely made of amino acids prone to such interactions. Computational frameworks like CamSol can predict the effect of specific amino acids on solubility by combining tabulated values of hydrophobicity and structural propensities. biorxiv.org

Inclusion Body Formation Propensity: Inclusion bodies are insoluble protein aggregates that often form during the high-level expression of recombinant proteins in bacteria. frontiersin.org Their formation is a complex process linked to the aggregation of partially folded or misfolded protein intermediates. nih.gov The propensity of a peptide to form inclusion bodies is often correlated with its aggregation behavior and hydrophobicity.

| Property | Analysis of this compound | Predicted Outcome |

|---|---|---|